molecular formula C12H12O B8812410 2-Isopropylidene-1-indanone CAS No. 5706-00-3

2-Isopropylidene-1-indanone

Cat. No.: B8812410
CAS No.: 5706-00-3
M. Wt: 172.22 g/mol
InChI Key: ACHKLMSVYVYVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylidene-1-indanone is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

5706-00-3

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-propan-2-ylidene-3H-inden-1-one

InChI

InChI=1S/C12H12O/c1-8(2)11-7-9-5-3-4-6-10(9)12(11)13/h3-6H,7H2,1-2H3

InChI Key

ACHKLMSVYVYVNF-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC2=CC=CC=C2C1=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-indanone (120 g, 0.908 mole) in acetone (180 g) inside of 500 mL round-bottom flask was added 9 mL of ethanolic potassium hydroxide (3 g, 0.054 mole) solution. The solution was heated under reflux for 7.5 hours and then acidified with acetic acid. Volatile components were removed by a rotary evaporator. To the residue diethyl ether (200 mL) and water (100 mL) were added. The aqueous layer was extracted with diethyl ether (4*200 mL). All etheral layers were combined, washed with water (50 mL), dried over anhydrous magnesium sulfate and concentrated to yield 152 g of crude product. Fractional distillation (80 to 120° C./0.3 mmHg) and recrystallization from methanol yielded 29 g of 2-isopropylidene-1-indanone. H-NMR (CDCl3) δ 1.99 (s, 3 H), 2.43 (s, 3 H), 3.62 (s, 2 H), 7.36 (br t, J=7.6 Hz, 1 H), 7.45 (br d, J=7.6 Hz, 1 H), 7.53 (td, J=7.6, 1.2 Hz, 1H), 7.80 (br d, J=7.6 Hz, 1H).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction mixture was dissolved in 300 ml of benzene and 4.2 g of p-toluenesulfonic acid monohydrate was added to the solution and refluxed for 2 hours for component distillation. The product was used in the subsequent reaction without purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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